molecular formula C11H12O B12572225 Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)

Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)

Cat. No.: B12572225
M. Wt: 160.21 g/mol
InChI Key: SJUZWWDFJQMBTK-UHFFFAOYSA-N
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Description

Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) is an organic compound with the molecular formula C11H12O It is a derivative of benzene, where the benzene ring is substituted with an ethenyl and a propenyl group connected through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) typically involves the reaction of benzene with ethenyl and propenyl derivatives under specific conditions. One common method is the alkylation of benzene using ethenyl and propenyl halides in the presence of a strong base, such as sodium hydroxide, and a phase transfer catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce the corresponding alkanes.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium (Pd), platinum (Pt)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene

Scientific Research Applications

Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Benzene,[(1-ethyl-1-propenyl)oxy]-
  • Benzene,[(1-methyl-1-propenyl)oxy]-
  • Benzene,[(1-ethenyl-1-propenyl)oxy]-(cis)

Uniqueness

Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci) is unique due to its specific substitution pattern and the presence of both ethenyl and propenyl groups This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

penta-1,3-dien-3-yloxybenzene

InChI

InChI=1S/C11H12O/c1-3-10(4-2)12-11-8-6-5-7-9-11/h3-9H,1H2,2H3

InChI Key

SJUZWWDFJQMBTK-UHFFFAOYSA-N

Canonical SMILES

CC=C(C=C)OC1=CC=CC=C1

Origin of Product

United States

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